![molecular formula C12H16ClN3OS B5150888 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride](/img/structure/B5150888.png)
6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride
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Overview
Description
6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thienopyrimidine derivative that has been synthesized using various methods.
Scientific Research Applications
6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, antiviral, and anti-inflammatory properties. In addition, it has been investigated for its potential use in the treatment of various diseases such as cancer, viral infections, and autoimmune disorders.
Mechanism of Action
The exact mechanism of action of 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins involved in the progression of diseases such as cancer and viral infections.
Biochemical and Physiological Effects
Studies have shown that 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride can induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of certain viruses, and reduce inflammation in animal models. It has also been shown to have a low toxicity profile in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride in lab experiments is its potential therapeutic applications. It is a versatile compound that can be used to study various diseases and their underlying mechanisms. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the study of 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride. One direction is to investigate its potential use in combination therapy with other drugs for the treatment of cancer and viral infections. Another direction is to study its pharmacokinetics and pharmacodynamics in order to optimize its therapeutic potential. Additionally, further research is needed to understand its mechanism of action and its effects on different cell types and tissues.
Conclusion
In conclusion, 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride is a promising compound that has potential therapeutic applications in the treatment of various diseases. Its versatile nature makes it a valuable tool for scientific research. However, further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesis Methods
Several methods have been reported for the synthesis of 6-ethyl-4-(4-morpholinyl)thieno[2,3-d]pyrimidine hydrochloride. One of the most common methods involves the reaction of 4,6-dichloro-2-(ethylthio)pyrimidine with morpholine in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.
properties
IUPAC Name |
4-(6-ethylthieno[2,3-d]pyrimidin-4-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS.ClH/c1-2-9-7-10-11(13-8-14-12(10)17-9)15-3-5-16-6-4-15;/h7-8H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFXZZDLOWGBCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(N=CN=C2S1)N3CCOCC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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